chemical properties and structure of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
chemical properties and structure of 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
An In-Depth Technical Guide to 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine
Executive Summary & Structural Identity
2-[4-(iodomethyl)piperidin-1-yl]pyrimidine is a specialized heterocyclic building block used primarily in medicinal chemistry as a "warhead" for alkylation or as a synthetic intermediate for attaching the pharmacologically privileged 2-(piperidin-1-yl)pyrimidine motif to other molecular scaffolds.
This molecule combines an electron-deficient pyrimidine ring with a piperidine linker, terminating in a highly reactive electrophilic iodomethyl group. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, where the pyrimidine-piperidine tail serves to modulate solubility and occupy solvent-exposed regions of the binding pocket.
Chemical Identity Table
| Property | Detail |
| Systematic Name | 2-[4-(iodomethyl)piperidin-1-yl]pyrimidine |
| Molecular Formula | C₁₀H₁₄IN₃ |
| Molecular Weight | 303.14 g/mol |
| Key Precursor CAS | 111247-61-1 (Alcohol precursor: [1-(pyrimidin-2-yl)piperidin-4-yl]methanol) |
| Structural Class | 2-Aminopyrimidine derivative; Primary alkyl iodide |
| LogP (Predicted) | ~2.5 - 2.8 (Moderate Lipophilicity) |
| pKa (Predicted) | ~3.5 (Pyrimidine N1/N3); Piperidine N is non-basic due to conjugation |
Structural Analysis & Electronic Properties
To understand the reactivity of this molecule, one must analyze the electronic "push-pull" system inherent in its structure.
The 2-Aminopyrimidine System
The nitrogen atom of the piperidine ring is directly bonded to the C2 position of the pyrimidine.
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Electronic Effect: The lone pair on the piperidine nitrogen is delocalized into the electron-deficient pyrimidine ring (resonance).
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Consequence: This delocalization dramatically lowers the basicity of the piperidine nitrogen compared to a free piperidine (pKa ~11 vs. pKa ~3-4 for the 2-aminopyrimidine system). This is a critical design feature in drug development to avoid lysosomal trapping and reduce hERG channel inhibition often associated with basic amines.
The Iodomethyl "Warhead"
The iodomethyl group (-CH₂I) at the 4-position of the piperidine ring acts as a primary alkylating agent.
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Leaving Group Ability: Iodide (I⁻) is an excellent leaving group due to its large size and polarizability.
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Reactivity: This site is highly susceptible to Sₙ2 nucleophilic substitution . It serves as a "click-like" handle to attach the pyrimidine-piperidine moiety to thiols (cysteine residues), amines, or phenols.
Synthesis & Manufacturing Protocols
The synthesis is best approached via a two-step sequence starting from commercially available 2-chloropyrimidine and piperidin-4-ylmethanol .
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
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Objective: Construct the C–N bond between pyrimidine and piperidine.
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Reagents: 2-Chloropyrimidine, Piperidin-4-ylmethanol, Potassium Carbonate (K₂CO₃).
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Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).
Protocol:
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Dissolve 2-chloropyrimidine (1.0 eq) and piperidin-4-ylmethanol (1.1 eq) in DMF (0.5 M concentration).
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Add K₂CO₃ (2.0 eq) and heat the mixture to 80–100°C for 4–6 hours.
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Monitoring: TLC or LC-MS should show the disappearance of 2-chloropyrimidine and formation of the alcohol intermediate (CAS 111247-61-1).
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Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.
Step 2: Dehydroxy-Iodination
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Objective: Convert the primary alcohol to a primary iodide.
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Choice of Method: The Appel Reaction or Mesylate Displacement is preferred over HI to avoid protonating the pyrimidine ring.
Recommended Protocol (Mesylate Pathway):
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Mesylation: Dissolve the alcohol intermediate (1.0 eq) in DCM at 0°C. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour.
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Displacement: Evaporate solvent or use the crude mixture (if solvent switched). Dissolve the crude mesylate in Acetone or Butanone .
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Iodination: Add Sodium Iodide (NaI, 5.0 eq). Heat to reflux (60–80°C) for 4–12 hours. The Finkelstein condition drives the reaction as NaOMs precipitates (in acetone) or simply by mass action.
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Purification: Flash chromatography (Hexane/EtOAc). Iodine compounds can be light-sensitive; store in amber vials.
Figure 1: Two-step synthetic pathway from commodity chemicals to the target alkyl iodide.
Chemical Reactivity & Applications
Reactivity Profile
The molecule possesses two distinct reactivity centers:
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C(sp³)–I Bond (High Reactivity): The primary alkyl iodide is the dominant reactive site. It reacts rapidly with thiols, secondary amines, and phenolates.
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Pyrimidine Ring (Low Reactivity): The C2-amino substitution makes the ring electron-rich relative to unsubstituted pyrimidine, deactivating it toward further nucleophilic attack at C4/C6 unless harsh conditions are used.
Medicinal Chemistry Applications
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Solubility Tag: The [2-(piperidin-1-yl)pyrimidine] motif is a classic "solubility tail." The pyrimidine nitrogen can accept a hydrogen bond, while the piperidine ring disrupts planarity, improving physicochemical properties.
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Covalent Probes: The iodomethyl group can be used to synthesize covalent inhibitors . If a cysteine residue is present near the binding pocket of a target protein, this molecule can alkylate the cysteine, permanently flagging the protein.
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PROTAC Linkers: This molecule serves as an excellent "connector." The iodide can be displaced by a long alkyl or PEG chain to create the linker region of a PROTAC (Proteolysis Targeting Chimera).
Figure 2: Reactivity profile showing dominant S_N2 pathways and acid-base behavior.
Handling, Stability & Safety
Stability
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Light Sensitivity: Alkyl iodides are sensitive to light. Photolytic cleavage of the C–I bond can generate radical species and liberate free iodine (turning the solid yellow/brown). Store in the dark at -20°C.
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Hydrolysis: The C–I bond is relatively stable to water at neutral pH but will hydrolyze slowly to the alcohol in the presence of hydroxide or upon prolonged heating in wet solvents.
Safety Hazards
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Alkylating Agent: As a primary alkyl iodide, this compound is a potential mutagen and carcinogen . It can alkylate DNA.
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Handling: Always use a fume hood. Wear nitrile gloves (double gloving recommended). Destroy excess reagent using a nucleophilic scavenger (e.g., sodium thiosulfate or an amine) before disposal.
References
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Precursor Identification: Sigma-Aldrich. [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol. CAS 111247-61-1.[1][2]
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Synthetic Methodology (SₙAr): BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.
- Iodination Protocol: Boto, A., et al. "One-Pot Synthesis of Primary Iodides from Alcohols." Tetrahedron Letters, 2007. (Standard Appel/Mesylate protocols adapted for heterocyclic alcohols).
- Medicinal Chemistry Context: Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press.
